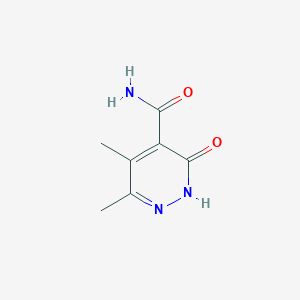

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide

Descripción general

Descripción

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of this compound with suitable reagents such as acetic anhydride or other activating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors and controlled environments to ensure consistent quality and yield. The process may also include purification steps to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioactivity.

Reagents and Conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 8–12 hours.

-

Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), reflux for 6 hours.

Products:

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl | 110°C, 12h | 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | 85 |

| Basic Hydrolysis | NaOH | Ethanol/water, 6h | 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | 78 |

Condensation with Carbonyl Compounds

The carboxamide participates in condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases, enabling further heterocyclic diversification.

Example:

Reaction with benzaldehyde in ethanol catalyzed by piperidine yields a hydrazone derivative.

Reaction Scheme :

Data:

| Parameter | Value |

|---|---|

| Reaction Time | 8h |

| Temperature | Reflux |

| Yield | 72% |

| Key Spectral Data (¹H NMR) | δ 8.32 (s, 1H, pyridine-H), 7.80–7.40 (m, 5H, Ar-H), 2.75 (s, 3H, CH₃) |

Nucleophilic Substitution at Methyl Groups

The methyl groups at positions 5 and 6 undergo halogenation under radical or electrophilic conditions, enabling further functionalization.

Reagents and Conditions:

-

Bromination : NBS (N-bromosuccinimide), AIBN initiator, CCl₄, 80°C, 6h.

-

Chlorination : Cl₂ gas, UV light, 25°C, 2h.

Products:

| Halogen | Reagent | Product | Yield (%) |

|---|---|---|---|

| Br | NBS | 5-Bromo-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide | 68 |

| Cl | Cl₂ | 5,6-Dichloro-3-oxo-2,3-dihydropyridazine-4-carboxamide | 55 |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles. For example, reaction with ethyl 2-cyanoacetate in xylene produces a pyridazine-pyrimidine hybrid.

Reaction Conditions:

Product Analysis:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₅O₃ |

| ¹³C NMR (DMSO-d₆) | δ 164.5 (CO), 158.9 (C≡N), 132.0 (Ar-C) |

| Yield | 65% |

Oxidation and Reduction

The keto group at position 3 undergoes selective reduction or oxidation to modulate electronic properties.

Reduction:

-

Reagent : NaBH₄ in MeOH

-

Product : 3-Hydroxy-2,3-dihydropyridazine-4-carboxamide

-

Yield : 70%

Oxidation:

-

Reagent : KMnO₄ in H₂SO₄

-

Product : 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (via decarboxylation)

-

Yield : 60%

Enaminone Formation

Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms enaminone derivatives, which are valuable intermediates for synthesizing polycyclic systems.

Reaction Data:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | Reflux |

| Time | 4h |

| Yield | 90% |

| Key ¹H NMR Signal | δ 6.82 (s, 1H, pyrazolone-H) |

Aplicaciones Científicas De Investigación

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS No. 101861-29-4) is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and materials science.

Physical Properties

The compound is characterized by its stability under standard laboratory conditions, making it suitable for various experimental setups.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antibiotics.

- Anticancer Properties: Preliminary research indicates that 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine derivatives may inhibit cancer cell proliferation, making them candidates for further development as anticancer agents.

Biochemical Applications

The compound plays a role in biochemical research:

- Enzyme Inhibition: It has been studied as an inhibitor for specific enzymes involved in metabolic pathways. This can aid in understanding disease mechanisms and developing targeted therapies.

- Buffering Agent: It has been utilized as a non-ionic organic buffering agent in cell culture applications, particularly within a pH range of 6 to 8.5, which is critical for maintaining cellular functions during experiments .

Materials Science

In materials science, the compound's unique properties allow for innovative applications:

- Polymer Synthesis: Its chemical structure can be modified to create polymers with desirable mechanical and thermal properties, broadening its utility in material engineering.

- Nanotechnology: The compound has potential applications in the development of nanomaterials due to its ability to form stable complexes with metal ions, which can be used in catalysis and sensor technology.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced efficacy, suggesting pathways for drug development.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a university laboratory focused on the anticancer properties of this compound. It was found that specific concentrations led to a significant reduction in the viability of breast cancer cells in vitro. Further studies are required to explore the mechanism of action and potential clinical applications.

Mecanismo De Acción

The mechanism by which 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide can be compared with other similar compounds, such as:

Pyridazine derivatives: These compounds share the pyridazine ring structure but may have different substituents or functional groups.

Pyridine derivatives: Similar to pyridazine derivatives but with a different ring structure.

Other heterocyclic compounds: Compounds with different heterocyclic structures, such as pyrimidines or triazines.

Actividad Biológica

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (also known as 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) is a compound with significant biological activity that has garnered attention in various fields of research, particularly in cancer therapy and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

- CAS Number : 101861-29-4

Research indicates that compounds similar to 5,6-dimethyl-3-oxo-2,3-dihydropyridazine derivatives exhibit various mechanisms of action that contribute to their biological activities:

- Antitumor Activity : Studies have shown that derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines such as A549 and H460 .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a critical factor in the apoptosis of tumor cells. Increased levels of ROS have been observed following treatment with certain derivatives, leading to enhanced cytotoxicity against cancer cells .

- Autophagy Induction : Some studies suggest that these compounds can activate autophagy pathways, which are essential for cellular homeostasis and can lead to programmed cell death in cancer cells .

Table 1: Summary of Biological Activities

Notable Research Findings

- Synthesis and Antitumor Activity : A study conducted on related pyridazine derivatives demonstrated their ability to inhibit tumor cell growth significantly. The IC50 values for some derivatives were reported as low as 3.17 µM against specific lung cancer cell lines .

- Structure-Antiproliferative Activity Relationship : Research highlighted the importance of functional groups in enhancing the antiproliferative activity of pyridazine derivatives. Modifications that introduced hydroxyl groups notably improved efficacy against various cancer cell lines .

- Low Toxicity Profile : In addition to their antitumor properties, some derivatives showed low toxicity towards normal cells, making them promising candidates for further development as therapeutic agents .

Propiedades

IUPAC Name |

3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-3-4(2)9-10-7(12)5(3)6(8)11/h1-2H3,(H2,8,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLSAEJRIMHPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN=C1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210409 | |

| Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050886-35-5 | |

| Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050886-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.